molecular formula C12H20O3 B14278767 Chokolic acid B CAS No. 125564-57-0

Chokolic acid B

Cat. No.: B14278767
CAS No.: 125564-57-0
M. Wt: 212.28 g/mol
InChI Key: UVDOBBCUGANVBT-JBLDHEPKSA-N
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Description

Chokolic acid B is a secondary metabolite derived from the chemical conversion of (G)-chokol G, a compound within the chokol family of fungal-derived natural products. It was first synthesized and characterized by Tanimori et al. (1994) via efficient chemical transformations, which also yielded related compounds such as chokol A, B, C, F, K, and chokolal A . This compound features a hydroxylated steroidal backbone with a carboxylic acid group, distinguishing it from simpler chokol analogs.

Properties

CAS No.

125564-57-0

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

4-[(1R,2S,3R)-3-hydroxy-2,3-dimethylcyclopentyl]pent-4-enoic acid

InChI

InChI=1S/C12H20O3/c1-8(4-5-11(13)14)10-6-7-12(3,15)9(10)2/h9-10,15H,1,4-7H2,2-3H3,(H,13,14)/t9-,10-,12+/m0/s1

InChI Key

UVDOBBCUGANVBT-JBLDHEPKSA-N

Isomeric SMILES

C[C@H]1[C@@H](CC[C@@]1(C)O)C(=C)CCC(=O)O

Canonical SMILES

CC1C(CCC1(C)O)C(=C)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chokolic acid B involves multiple steps, starting from cholesterol. The primary pathway includes hydroxylation of cholesterol at specific positions, followed by various oxidation and reduction reactions. The key enzyme involved in the initial step is cholesterol 7α-hydroxylase, which catalyzes the addition of a hydroxyl group at the 7th position of the steroid nucleus.

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation processes using genetically engineered bacteria or yeast strains. These microorganisms are designed to express the necessary enzymes for converting cholesterol into this compound. The process is optimized for high yield and purity, ensuring the compound is suitable for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

Chokolic acid B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of this compound, which have different biological activities and applications.

Scientific Research Applications

Chokolic acid B has a wide range of scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular signaling and metabolism.

    Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and liver diseases.

    Industry: Utilized in the formulation of pharmaceuticals and nutraceuticals.

Mechanism of Action

Chokolic acid B exerts its effects by interacting with specific molecular targets, including nuclear receptors like the farnesoid X receptor and G protein-coupled bile acid receptor 1. These interactions regulate the expression of genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis. The compound also modulates the composition of the gut microbiota, further influencing metabolic pathways.

Comparison with Similar Compounds

Chokolic acid B belongs to a family of chokol derivatives, each varying in functional groups and synthetic pathways. Below is a systematic comparison with structurally related compounds:

Structural and Functional Differences
Compound Key Functional Groups Biological Context Reference
This compound Carboxylic acid, hydroxyl groups Derived from (G)-chokol G conversion
Chokol C Cyclic ether, hydroxyl groups Synthesized via Pd-catalyzed cyclization
Chokol A Ketone, hydroxyl groups Fungal metabolite; antimicrobial potential
Chokolal A Aldehyde, hydroxyl groups Oxidation product of chokol derivatives
Glycocholic Acid Glycine-conjugated cholic acid Mammalian bile acid; digestion role

Key Observations :

  • Synthetic Pathways : this compound is produced via chemical conversion, whereas chokol C requires palladium-catalyzed cyclization . This difference impacts scalability and purity.
  • Biological Relevance : Unlike glycocholic acid (a mammalian bile acid), this compound lacks evidence for metabolic roles but shares structural motifs with antimicrobial fungal volatiles (e.g., Muscodor albus) .

Critical Analysis :

  • In contrast, cholic acid and glycocholic acid are clinically validated, with established roles in treating metabolic disorders .

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